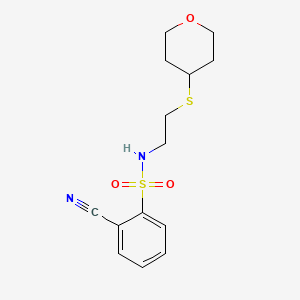
2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H18N2O3S2 and its molecular weight is 326.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been reported to potentially inhibit histone deacetylase (hdac) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene expression regulation, cell cycle progression, and developmental events.
Mode of Action
This blockage can lead to an accumulation of acetylated histones, which can result in a more relaxed chromatin structure and promote gene transcription .
Biochemical Pathways
Hdac inhibitors generally affect the expression of genes involved in cell cycle regulation, apoptosis, and other critical biological processes . The downstream effects can include cell cycle arrest, apoptosis, or differentiation, depending on the specific genes affected.
Result of Action
If it acts as an hdac inhibitor, it could lead to changes in gene expression that result in various cellular outcomes, such as cell cycle arrest, apoptosis, or differentiation .
生物活性
2-cyano-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide, with a CAS number of 2034425-08-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 326.4 g/mol
- Structure : The compound features a benzenesulfonamide moiety linked to a cyano group and a tetrahydro-2H-pyran thioether.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor , anticonvulsant , and antimicrobial properties .
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, the presence of the sulfonamide group has been associated with enhanced cytotoxic effects against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-cyano-N-(2-(thioethyl)benzenesulfonamide | TBD | A431 (human epidermoid carcinoma) |
| Analogue 1 | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| Analogue 2 | 1.98 ± 1.22 | HT29 (colorectal cancer) |
The structure-activity relationship analysis suggests that the introduction of electron-withdrawing groups, such as cyano or halogens, significantly enhances the cytotoxicity of these compounds .
Anticonvulsant Activity
The anticonvulsant potential of this compound is also notable. In studies involving various thiazole derivatives, compounds with similar functionalities have shown promising results in seizure models, indicating that modifications to the benzenesulfonamide structure could yield effective anticonvulsants.
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well-documented. Preliminary data suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of bacterial dihydropteroate synthase, an essential enzyme for folate synthesis .
Case Studies and Research Findings
属性
IUPAC Name |
2-cyano-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c15-11-12-3-1-2-4-14(12)21(17,18)16-7-10-20-13-5-8-19-9-6-13/h1-4,13,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRSZULCJWEDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














